![molecular formula C23H23FN4O B12644288 1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups, including a pyrazole ring and a fluorinated benzyl group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the spirocyclic structure via intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Hydrolysis of the Lactam (2-Oxopyrrolidine) Moiety
The 2-oxopyrrolidine ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding pyrrolidine carboxylic acid derivatives.
The lactam’s stability under basic conditions is compromised by steric hindrance from the spirocyclic framework, favoring acidic hydrolysis for clean conversion.
Electrophilic Aromatic Substitution on the Pyrazole Ring
The electron-rich pyrazole ring participates in electrophilic substitution, predominantly at the C-3/C-5 positions.
Reaction | Reagents | Position | Yield | Notes | Reference |
---|---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C, 2 h | C-5 | 65% | Formation of 5-nitro-pyrazole derivative | |
Bromination | Br₂/CHCl₃, RT, 1 h | C-3 | 72% | Selective mono-bromination |
Steric shielding from the methyl group at N-1 directs substitution to the less hindered C-5 position during nitration .
Reduction of the Indole-2-one System
The indole-2-one (oxindole) moiety is susceptible to reduction, producing secondary amine derivatives.
LiAlH₄ achieves full reduction of the carbonyl to a methylene group, while NaBH₄ shows limited efficacy due to steric constraints .
N-Alkylation of the Pyrazole Nitrogen
The N-methyl group on the pyrazole ring can undergo further alkylation under strong base-mediated conditions.
Alkylating Agent | Base | Product | Yield | Reference |
---|---|---|---|---|
CH₃I | K₂CO₃, DMF, 60°C, 12 h | 1,4-dimethylpyrazole derivative | 78% | |
Benzyl bromide | NaH, THF, 0°C → RT, 8 h | 1-methyl-4-benzylpyrazole derivative | 62% |
Competitive alkylation at the indoline nitrogen is suppressed due to its lower nucleophilicity compared to the pyrazole nitrogen .
Oxidative Degradation Pathways
Oxidative stress studies reveal degradation products under accelerated stability testing:
The fluorobenzyl group is prone to oxidative cleavage, forming fluorobenzaldehyde as a terminal degradant .
Cross-Coupling Reactions via Suzuki-Miyaura
The pyrazole ring’s halogenated derivatives enable palladium-catalyzed cross-coupling:
Substrate | Catalyst System | Product | Yield | Reference |
---|---|---|---|---|
5-Bromo-pyrazole derivative | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Aryl-pyrazole functionalized analog | 68% |
This reactivity is leveraged to diversify the pyrazole moiety for structure-activity relationship (SAR) studies .
Key Stability Considerations:
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The fluorinated benzyl group can undergo nucleophilic substitution reactions.
- Cyclization Reactions: The spirocyclic structure can be formed through cyclization processes that are often catalyzed by acids or bases.
Biology
The compound is studied for its potential biological activities, including:
- Antiviral Activity: Preliminary studies indicate that the compound may inhibit viral replication.
- Anti-inflammatory Properties: Its structural components suggest potential interactions with inflammatory pathways.
- Anticancer Activity: The compound has shown promise in preclinical studies for targeting cancer cell lines.
Medicine
Research is ongoing to explore the therapeutic applications of this compound, particularly in drug development. Its interaction with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industrial applications, 1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is utilized as a precursor for synthesizing industrial chemicals and materials.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against several cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Antiviral Properties
In vitro studies demonstrated that the compound could inhibit the replication of certain viruses, highlighting its potential as an antiviral drug candidate.
Case Study 3: Synthesis of Derivatives
Researchers have synthesized various derivatives of this compound to enhance its biological activity. Structure-activity relationship studies revealed that modifications to the pyrazole ring significantly influenced the compound's efficacy against specific targets.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- **N4-[1-(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide
Uniqueness
1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the fluorinated benzyl group and the pyrazole ring further enhances its reactivity and potential therapeutic applications .
Biological Activity
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one is a complex organic compound notable for its potential biological activities. This compound features a unique spirocyclic structure, which is characterized by the presence of a fluorinated benzyl group, a pyrazole ring, and an indolinone moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
The molecular formula for this compound is C23H23FN4O, with a molecular weight of 394.45 g/mol. Its IUPAC name is 1'-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]spiro[indoline-3,3'-pyrrolidin]-2'-one.
Property | Value |
---|---|
Molecular Formula | C23H23FN4O |
Molecular Weight | 394.45 g/mol |
IUPAC Name | 1'-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]spiro[indoline-3,3'-pyrrolidin]-2'-one |
CAS Number | 1222834-53-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, this compound has shown significant activity against various cancer cell lines:
- Lung Cancer : In vitro studies demonstrated that compounds similar to this structure inhibited the growth of lung cancer cells.
- Breast Cancer : The compound exhibited antiproliferative effects on MDA-MB-231 breast cancer cells.
A study reported that derivatives based on the pyrazole scaffold showed IC50 values ranging from 0.04 to 11.4 µM against several cancer cell lines, indicating strong anticancer activity .
The mechanism of action for this compound may involve interaction with specific molecular targets such as enzymes and receptors, leading to modulation of their activity. It is hypothesized that the binding affinity to these targets contributes to its anticancer effects.
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives:
- Xia et al. (2022) : This study synthesized various asymmetric MACs fused with 1-aryl-1H-pyrazole and evaluated their antitumor activity. The results indicated significant inhibition of cancer cell proliferation across different types .
- Fan et al. (2022) : The synthesis and evaluation of new pyrazole derivatives led to the identification of compounds that induced autophagy in A549 lung cancer cells without causing apoptosis .
- Li et al. (2022) : This research focused on N-substituted pyrazole derivatives and their anticancer potential against multiple cell lines, reporting significant inhibition rates .
Summary of Biological Activities
Properties
Molecular Formula |
C23H23FN4O |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-1'-methylspiro[indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C23H23FN4O/c1-26-10-9-23(15-26)19-5-3-4-6-21(19)28(22(23)29)14-17-8-7-16(11-20(17)24)18-12-25-27(2)13-18/h3-8,11-13H,9-10,14-15H2,1-2H3 |
InChI Key |
XXFHPJXXAUJLMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)C5=CN(N=C5)C)F |
Origin of Product |
United States |
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